molecular formula C7H4ClF3N2O B1416943 N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride CAS No. 1956426-67-7

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride

Cat. No.: B1416943
CAS No.: 1956426-67-7
M. Wt: 224.57 g/mol
InChI Key: LXZNFICDTTZXPB-MLPAPPSSSA-N
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Preparation Methods

The synthesis of N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride typically involves the reaction of 2-(trifluoromethyl)isonicotinic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .

Chemical Reactions Analysis

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride can be compared with similar compounds such as:

  • N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl bromide
  • N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl iodide

These compounds share similar chemical structures but differ in their halide groups, which can influence their reactivity and applications. This compound is unique due to its specific chloride group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

(4Z)-N-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-12-5(3-4)7(9,10)11/h1-3,14H/b13-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNFICDTTZXPB-MLPAPPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride
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Reactant of Route 3
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride

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